molecular formula C15H16O4 B6416617 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol CAS No. 1178546-17-2

5-(3,5-Dimethoxyphenyl)-2-methoxyphenol

Cat. No.: B6416617
CAS No.: 1178546-17-2
M. Wt: 260.28 g/mol
InChI Key: WRGLKGQKMMGEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Dimethoxyphenyl)-2-methoxyphenol is an organic compound characterized by the presence of methoxy groups attached to a phenyl ring

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-17-12-6-11(7-13(9-12)18-2)10-4-5-15(19-3)14(16)8-10/h4-9,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGLKGQKMMGEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685656
Record name 3',4,5'-Trimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178546-17-2
Record name 3',4,5'-Trimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetylation of 2-Methoxyphenol

Protection of the phenolic -OH group is critical to direct bromination regioselectivity. As demonstrated in CN104693014A, acetylation using acetic anhydride under sulfuric acid catalysis yields 2-methoxyphenyl acetate .

Reaction Conditions :

  • Reagents : 2-Methoxyphenol, acetic anhydride (3.3 eq), H₂SO₄ (cat.).

  • Temperature : 100°C, 6 hours.

  • Yield : 89–92%.

Bromination at the 5-Position

Bromination of 2-methoxyphenyl acetate follows electrophilic aromatic substitution. Iron powder catalyzes the reaction, as seen in CN104693014A, to produce 5-bromo-2-methoxyphenyl acetate .

Optimized Parameters :

  • Reagents : Br₂ (1.2 eq), Fe powder (cat.), DMF solvent.

  • Temperature : 70–80°C, 5 hours.

  • Yield : 85–88%.

Deprotection to 5-Bromo-2-Methoxyphenol

Hydrolysis of the acetyl group under basic conditions (e.g., NaHCO₃) yields the free phenol.

Conditions :

  • Reagents : 10% NaHCO₃, methanol/water.

  • Temperature : 80°C, 2 hours.

  • Yield : 90–93%.

Suzuki-Miyaura Cross-Coupling for Biaryl Bond Formation

The Suzuki reaction couples 5-bromo-2-methoxyphenol with 3,5-dimethoxyphenylboronic acid. This method is favored for its mild conditions and tolerance of electron-rich arenes.

Synthesis of 3,5-Dimethoxyphenylboronic Acid

3,5-Dimethoxybromobenzene undergoes Miyaura borylation:

  • Reagents : Bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (5 mol%), KOAc (3 eq).

  • Solvent : Dioxane, 80°C, 12 hours.

  • Yield : 75–80%.

Coupling Reaction

Optimized Protocol :

  • Catalyst : Pd(PPh₃)₄ (3 mol%).

  • Base : Na₂CO₃ (2 eq).

  • Solvent : DME/H₂O (4:1).

  • Temperature : 90°C, 8 hours.

  • Yield : 70–75%.

Challenges :

  • Electron-donating methoxy groups reduce electrophilicity of the bromide.

  • Ligands (e.g., SPhos) improve catalytic activity.

Alternative Methods: Ullmann Coupling

For systems lacking boronic acids, Ullmann coupling offers a copper-mediated approach.

Reaction Setup

  • Substrates : 5-Bromo-2-methoxyphenol and 3,5-dimethoxyiodobenzene.

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Solvent : DMSO, 120°C, 24 hours.

  • Yield : 50–60%.

Limitations :

  • Lower yields compared to Suzuki.

  • Harsh conditions may degrade methoxy groups.

Friedel-Crafts Alkylation: A Direct Approach

While less common, Friedel-Crafts alkylation could link pre-formed fragments.

Electrophile Preparation

3,5-Dimethoxybenzyl chloride is synthesized via chlorination of 3,5-dimethoxybenzyl alcohol.

Alkylation of 2-Methoxyphenol

Conditions :

  • Catalyst : AlCl₃ (1.2 eq).

  • Solvent : Nitromethane, 0°C → RT.

  • Yield : 40–50%.

Drawbacks :

  • Poor regioselectivity (para vs. ortho substitution).

  • Competing over-alkylation.

Comparative Analysis of Methods

Method Yield Conditions Advantages Disadvantages
Suzuki-Miyaura70–75%Mild, Pd-catalyzedHigh selectivity, scalableBoronic acid synthesis required
Ullmann Coupling50–60%High-temperatureNo boronic acid neededLow yield, long reaction time
Friedel-Crafts40–50%Acidic, low-temperatureDirect C–C bond formationPoor regioselectivity

Scale-Up Considerations and Process Optimization

Catalytic System Tuning

  • Suzuki : Use PdCl₂(dppf) with K₃PO₄ for improved turnover.

  • Ullmann : Microwave irradiation reduces time to 4 hours.

Solvent and Temperature Effects

  • Suzuki : Ethanol/water mixtures reduce costs vs. DME.

  • Bromination : Switching to NBS (N-bromosuccinimide) enhances safety vs. Br₂ .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxyphenyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can lead to a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Dimethoxyphenyl)-2-methoxyphenol is unique due to its specific substitution pattern and the presence of multiple methoxy groups, which confer distinct chemical reactivity and biological activity

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural identity of 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol?

  • Methodological Answer: Utilize 1H/13C Nuclear Magnetic Resonance (NMR) to confirm aromatic proton environments and methoxy group positions. Compare observed chemical shifts with computational predictions (e.g., density functional theory). Mass Spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) can validate the molecular ion peak (exact mass: 286.1205 g/mol) and fragmentation patterns . For crystalline samples, X-ray diffraction resolves stereochemical details, particularly for trans/cis isomerism in stilbene derivatives .

Q. How should researchers handle safety precautions when working with this compound?

  • Methodological Answer: Refer to UN GHS Revision 8 guidelines (Section 1 and 4 of Safety Data Sheets): Use fume hoods to avoid inhalation (boiling point: ~472.8°C may release vapors at high temperatures). Wear nitrile gloves and protective eyewear due to potential skin/eye irritation. In case of exposure, rinse immediately with water for 15 minutes and seek medical consultation .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer: Employ recrystallization using ethanol or methanol, leveraging its melting point range (89–91°C) to optimize solvent selection . For impurities with similar polarity, use column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity via HPLC with a C18 column and UV detection at 280 nm (characteristic absorbance of phenolic and conjugated systems) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of stilbene derivatives like this compound?

  • Methodological Answer: Conduct dose-response assays under standardized conditions (e.g., cell lines, incubation time) to isolate confounding variables. Compare results with structurally analogous compounds (e.g., Pterostilbene , a 3,5-dimethoxy-4-hydroxystilbene) to identify substituent-specific effects . Validate purity (>98% via HPLC) to rule out impurity-driven artifacts . Use molecular docking studies to assess binding affinity variations across protein targets .

Q. What experimental strategies are recommended for studying its metabolic stability in biological systems?

  • Methodological Answer: Perform in vitro microsomal assays (e.g., liver microsomes from rat/human) with LC-MS/MS to detect phase I/II metabolites. Track demethylation of methoxy groups (common metabolic pathway) via isotopic labeling or fragmentation patterns . For in vivo studies, use radiolabeled analogs (e.g., 14C-labeled at the phenolic ring) to quantify excretion pathways .

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

  • Methodological Answer: Apply QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent positions (e.g., methoxy vs. hydroxyl groups) with activity. Use molecular dynamics simulations to predict solubility and membrane permeability based on logP (calculated: 3.81) and hydrogen-bonding capacity . Synthesize derivatives with targeted modifications (e.g., halogenation at the 4-position) and validate predictions via enzymatic inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.